

# Physicochemical properties of 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

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## Compound of Interest

Compound Name: 1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane**

## Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and chemical behavior of **1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane** (CAS No: 1199556-68-7). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with field-proven insights into the handling, characterization, and strategic application of this valuable synthetic building block. The guide details the compound's structural significance, methods for purity assessment, and its reactivity profile, establishing a foundational understanding for its effective use in complex synthetic workflows.

## Introduction and Strategic Significance

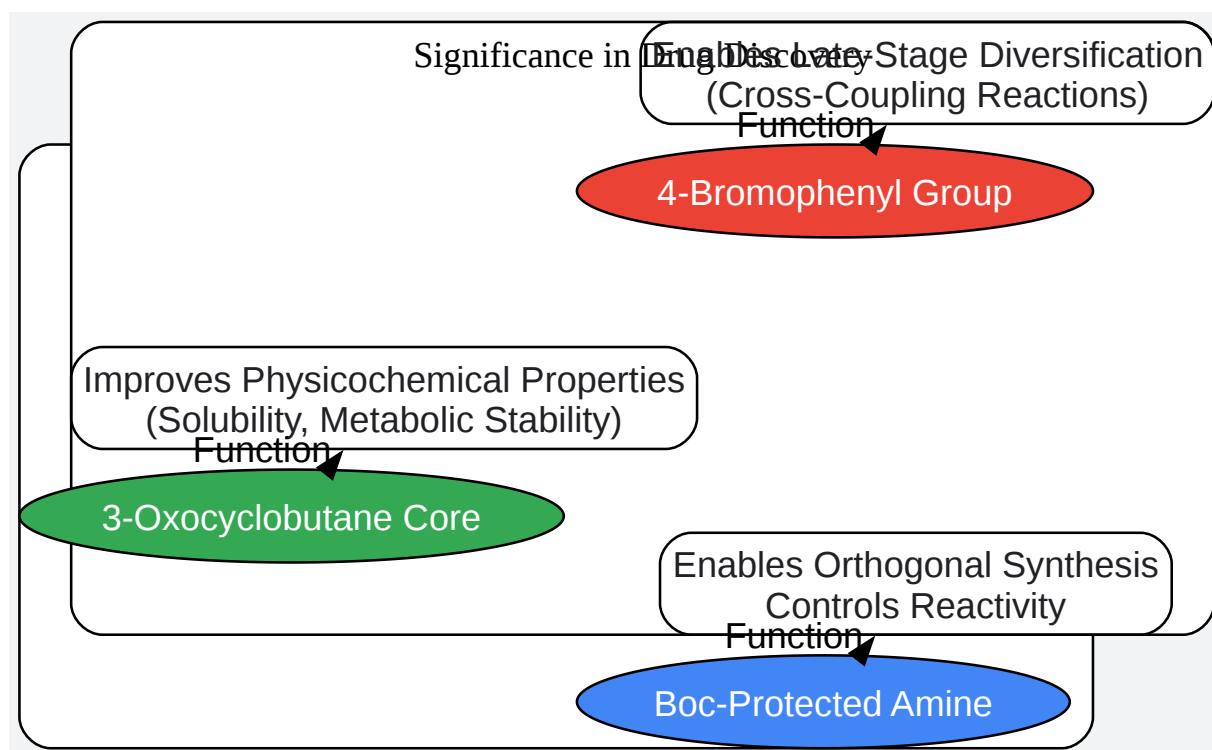
**1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane** is a specialized chemical intermediate positioned at the intersection of several key motifs in modern medicinal chemistry. Its structure is not a random assortment of functional groups but a deliberate combination designed for versatility and utility in the synthesis of complex molecular architectures.

- **The Boc-Protected Amine:** The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.<sup>[1][2]</sup> Its prevalence stems from its high

stability under a wide range of nucleophilic and basic conditions, while being readily removable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[3][4] This orthogonality allows for selective chemical transformations at other sites of the molecule without disturbing the protected amine. In drug development, the Boc group facilitates multi-step syntheses, which are essential for building complex pharmaceutical agents.[2]

- **The 3-Oxocyclobutane Core:** The cyclobutane ring is a "strained" four-membered carbocycle that has gained significant traction as a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl moieties.[5] This strained ring system can enhance molecular rigidity, improve metabolic stability, and increase aqueous solubility—all critical parameters in optimizing the pharmacokinetic profile of a drug candidate. The ketone functionality provides a reactive handle for further synthetic modifications, such as reduction to a hydroxyl group or formation of more complex heterocyclic systems.
- **The 4-Bromophenyl Moiety:** The brominated phenyl ring serves a dual purpose. Firstly, it acts as a structural scaffold that can engage in specific interactions (e.g., hydrophobic, halogen bonding) within the binding pocket of a biological target. Secondly, and critically for synthetic utility, the bromine atom is a versatile functional handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. This allows for the late-stage diversification of molecular scaffolds, a powerful strategy in lead optimization.

The convergence of these three motifs makes this compound a valuable starting material for creating libraries of novel compounds, particularly in the development of kinase inhibitors, protease inhibitors, and other targeted therapeutics.[5][6]



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Caption: Logical relationship between structural motifs and their strategic importance.

## Core Physicochemical Properties

The fundamental properties of the compound are summarized below. This data is critical for experimental design, reaction stoichiometry calculations, and safety assessments.

Property	Value	Source
IUPAC Name	tert-butyl [1-(4-bromophenyl)-3-oxocyclobutyl]carbamate	-
CAS Number	1199556-68-7	[7]
Molecular Formula	C <sub>15</sub> H <sub>18</sub> BrNO <sub>3</sub>	[7]
Molecular Weight	340.217 g/mol	[7]
Purity	Typically ≥95%	[7]
Physical Form	Reported as a liquid; similar structures are often off-white solids.	[7]
Solubility	Expected to be soluble in organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), and Methanol (MeOH). Low aqueous solubility is predicted.	-

## Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following techniques are standard for characterizing this compound.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show characteristic signals: a sharp singlet integrating to 9 protons around 1.4 ppm for the tert-butyl group of the Boc protector; signals in the aromatic region (7.0-7.6 ppm) corresponding to the AA'BB' system of the 1,4-disubstituted phenyl ring; and a series of complex multiplets in the 2.5-4.0 ppm range for the diastereotopic protons of the cyclobutane ring.

- $^{13}\text{C}$  NMR: The carbon spectrum will confirm the presence of all 15 carbon atoms, including a signal for the ketone carbonyl (~205 ppm), the carbamate carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and distinct signals for the aromatic and cyclobutane ring carbons.

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound, Electrospray Ionization (ESI) would likely show the protonated molecule  $[\text{M}+\text{H}]^+$  at  $m/z$  341.05 and a sodium adduct  $[\text{M}+\text{Na}]^+$  at  $m/z$  363.03. A key diagnostic feature would be the characteristic isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2  $m/z$  units.

## Chromatographic Purity Analysis

Chromatographic methods are essential for determining the purity of a sample and for monitoring reaction progress.

- Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique ideal for monitoring the consumption of starting material and the formation of product during a synthesis.[\[8\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC provides high-resolution, quantitative data essential for final purity confirmation and quality control.[\[8\]](#) A reversed-phase method is most suitable for a molecule of this polarity.

## Experimental Protocols

The following protocols represent robust, field-tested methods for the analytical characterization of **1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane**.

## Protocol for Purity Determination by HPLC

This method is designed to provide high-resolution separation of the main compound from potential impurities.[\[8\]](#)

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5  $\mu\text{m}$  particle size).

- Mobile Phase:
  - Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).
  - Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
- Sample Preparation: Dissolve the sample in Acetonitrile to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.<sup>[8]</sup>
- HPLC Conditions:
  - Flow Rate: 1.0 mL/min.
  - Injection Volume: 10 µL.
  - Column Temperature: 30 °C.
  - Detection: UV at 220 nm (for the phenyl ring) and 254 nm.<sup>[8]</sup>
  - Gradient Program:
    - 0-5 min: 5% B
    - 5-25 min: Linear gradient from 5% to 95% B
    - 25-30 min: Hold at 95% B
    - 30-31 min: Linear gradient from 95% to 5% B
    - 31-35 min: Hold at 5% B (re-equilibration)

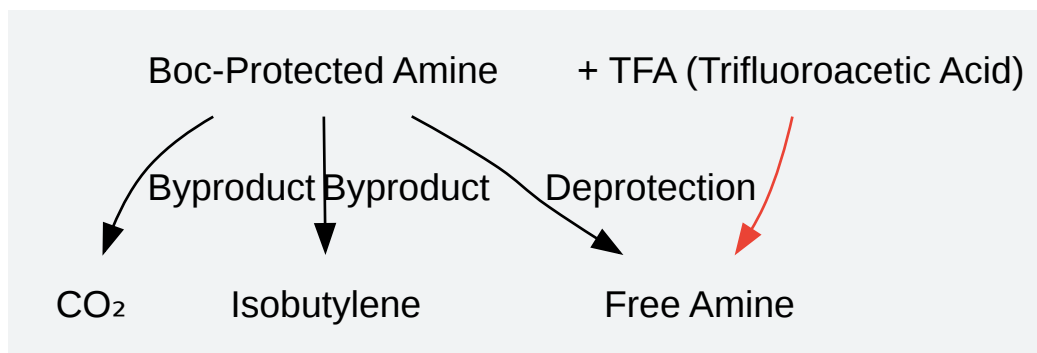
Caption: Standard workflow for HPLC purity analysis.

## Chemical Reactivity and Stability

Understanding the reactivity of the molecule is key to its successful application in synthesis.

## Stability and Deprotection of the Boc Group

The carbamate linkage is stable to most basic and nucleophilic reagents but is designed to be cleaved under acidic conditions.[3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton. This process releases the free amine along with carbon dioxide.



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Caption: Acid-catalyzed deprotection of the Boc group.

## Reactivity of the Ketone and Bromophenyl Groups

- **Ketone Reduction:** The 3-oxo group can be selectively reduced using mild reducing agents like sodium borohydride (NaBH<sub>4</sub>) to yield the corresponding secondary alcohol. This introduces a new stereocenter and a hydrogen-bond donor, which can be critical for biological activity.
- **Palladium Cross-Coupling:** The 4-bromophenyl group is a prime substrate for reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), or Buchwald-Hartwig amination (with amines). This allows for the efficient installation of a wide variety of substituents at this position, making it a cornerstone for building structure-activity relationships (SAR) in a drug discovery program.

## Handling, Storage, and Safety

As with any laboratory chemical, proper handling procedures are essential. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, guidelines can be established based on analogous chemical structures.[9][10][11][12]

- Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][11] Avoid breathing dust, fumes, or vapors.[9][11] Wash hands thoroughly after handling.[10]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water.[11]
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11]
  - Inhalation: Move person to fresh air.[11]
  - Ingestion: Rinse mouth. Do NOT induce vomiting.[10] In all cases of significant exposure, seek immediate medical attention.

## Conclusion

**1-Boc-amino-1-(4-bromophenyl)-3-oxocyclobutane** is a highly functionalized and synthetically versatile building block. Its physicochemical properties are dictated by the interplay between the acid-labile Boc group, the reactive cyclobutanone core, and the synthetically adaptable bromophenyl ring. A thorough understanding of its characterization, handling, and reactivity, as outlined in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.

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